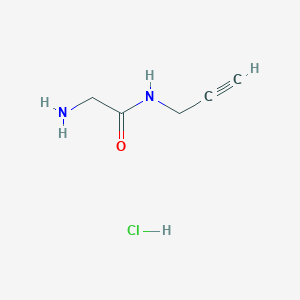

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride

Description

The exact mass of the compound 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-prop-2-ynylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-2-3-7-5(8)4-6;/h1H,3-4,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMLWGLTMFEAHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221722-25-3 |

Source

|

| Record name | 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis protocol for 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride

An In-depth Technical Guide to the Synthesis of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride

This document eschews a rigid template in favor of a logical, causality-driven narrative that explains the rationale behind each experimental choice, ensuring both technical accuracy and practical applicability.

Overall Synthetic Strategy

The synthesis of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is efficiently achieved through a two-step process. This strategy is designed to ensure high yield and purity by protecting the reactive primary amino group of the glycine backbone during the amide bond formation.

-

Step 1: Amide Coupling. An N-protected glycine, specifically N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH), is coupled with propargylamine. The Boc group is a robust and widely used protecting group for amines that is stable under the coupling conditions but can be removed under mild acidic conditions.[1][2]

-

Step 2: Deprotection and Salt Formation. The Boc protecting group is removed from the intermediate product. This is accomplished using a strong acid, which simultaneously protonates the newly liberated primary amine and the propargylamine nitrogen, yielding the final hydrochloride salt.[3][4][5]

This strategic approach prevents the unwanted polymerization of glycine and ensures that the amide bond forms cleanly between the glycine carboxyl group and the propargylamine amino group.

Caption: High-level overview of the two-step synthetic workflow.

Part I: Synthesis of tert-butyl (2-oxo-2-((prop-2-yn-1-yl)amino)ethyl)carbamate

This initial step involves the formation of an amide bond between the carboxylic acid of Boc-glycine and the primary amine of propargylamine. The use of a coupling agent is essential to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Causality and Experimental Choices

-

Protecting Group: The tert-butoxycarbonyl (Boc) group is selected for its stability and ease of removal. It effectively prevents the nucleophilic amine of one Boc-glycine molecule from reacting with the activated carboxyl group of another.[2][6]

-

Coupling Agent: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid. It is often preferred over carbodiimides like DCC as it generally leads to cleaner reactions and easier purification.

-

Base: Diisopropylethylamine (DIPEA), a non-nucleophilic base, is used to neutralize the acidic species formed during the reaction, driving the equilibrium towards product formation without competing with propargylamine as a nucleophile.[7]

-

Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, capable of dissolving all reactants and facilitating the reaction.

Experimental Protocol: Step-by-Step

-

Reaction Setup: To a round-bottom flask maintained under an inert nitrogen atmosphere, add N-(tert-butoxycarbonyl)glycine (1.0 eq.).

-

Dissolution: Dissolve the Boc-glycine in anhydrous DMF.

-

Reagent Addition: To the stirred solution, add TBTU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

-

Nucleophilic Attack: Slowly add propargylamine (1.1 eq.) to the reaction mixture. Caution: Propargylamine is a hazardous substance; handle with extreme care in a well-ventilated fume hood.[8][9][10]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure protected intermediate as a solid.

Quantitative Data: Reagents for Part I

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |

| N-Boc-Glycine | 175.18 | 1.0 | 10.0 | 1.75 g |

| Propargylamine | 55.08 | 1.1 | 11.0 | 0.61 g (0.70 mL) |

| TBTU | 321.08 | 1.1 | 11.0 | 3.53 g |

| DIPEA | 129.24 | 2.5 | 25.0 | 3.23 g (4.35 mL) |

| Anhydrous DMF | - | - | - | 20 mL |

Part II: Boc Deprotection and Hydrochloride Salt Formation

This final step achieves two crucial transformations in a single, efficient operation: the removal of the acid-labile Boc protecting group and the formation of the stable, crystalline hydrochloride salt.

Mechanism and Rationale

The deprotection mechanism is initiated by the protonation of the carbamate oxygen by the strong acid (HCl).[1][6] This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation (which is subsequently neutralized to isobutylene) and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the free primary amine.[1] In the highly acidic environment, this newly formed amine is immediately protonated by another equivalent of HCl to form the ammonium salt, which precipitates from the organic solvent as the final hydrochloride product.[3][5]

Caption: Deprotection and salt formation reaction pathway.

Experimental Protocol: Step-by-Step

-

Reaction Setup: Dissolve the purified product from Part I in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Acidification: Cool the solution in an ice bath (0 °C). To this stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise.

-

Precipitation: Upon addition of the acid, gas evolution (CO₂) may be observed.[1] Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. A white precipitate of the hydrochloride salt should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecular structure.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base.[11][12]

-

Infrared (IR) Spectroscopy: To identify key functional groups like the alkyne C≡C-H stretch, amide C=O stretch, and N-H stretches.

Safety and Handling

-

Propargylamine: This reagent is highly flammable, toxic, and corrosive.[8][9][13] It causes severe skin burns and eye damage and is fatal if it comes into contact with the skin.[8][10] Always handle propargylamine in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[9][10]

-

TBTU and DIPEA: These reagents are irritants. Avoid inhalation and contact with skin and eyes.

-

HCl in Dioxane: This is a corrosive and flammable solution. Handle with care in a fume hood.

-

General Precautions: All steps should be performed in a well-ventilated area. Ensure that an eyewash station and safety shower are readily accessible.[14]

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. By employing a robust protection-coupling-deprotection strategy, this protocol ensures a high-purity yield of a versatile chemical intermediate that is crucial for advanced applications in drug discovery and chemical biology. The rationale provided for each step empowers researchers to adapt and troubleshoot the synthesis as needed, embodying the principles of a self-validating and scientifically sound protocol.

References

- Amine and HCl - salt formation reaction. (2022). YouTube.

- SAFETY DATA SHEET - Propargylamine. (2024). Sigma-Aldrich.

- Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. (2017). PubMed.

- Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Cole-Parmer.

- Propargylamine 2450-71-7 wiki. Guidechem.

- Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. (2021). PubMed.

- Amine salts. Oxford Reference.

- Propargylamine (cas 2450-71-7) SDS/MSDS download. Guidechem.

- SAFETY DATA SHEET - Propargylamine. (2010). Fisher Scientific.

- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.

- 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. MySkinRecipes.

- Hydrochloride salt of amine. (2023). Reddit.

- 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. MySkinRecipes.

- Propargylamine | C3H5N | CID 239041. PubChem.

- BOC Protection and Deprotection. J&K Scientific LLC.

- 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride | C5H9ClN2O | CID 47002635. PubChem.

- Amine Protection and Deprotection. Master Organic Chemistry.

- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Amine Protection / Deprotection. Fisher Scientific.

- 2-amino-n-(prop-2-yn-1-yl)acetamide hydrochloride. PubChemLite.

- 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. MySkinRecipes.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. youtube.com [youtube.com]

- 4. oxfordreference.com [oxfordreference.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. guidechem.com [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride | C5H9ClN2O | CID 47002635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 2-amino-n-(prop-2-yn-1-yl)acetamide hydrochloride (C5H8N2O) [pubchemlite.lcsb.uni.lu]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the ¹H NMR Characterization of 2-amino-N-(prop-2-yn-1-yl)acetamide Hydrochloride

Abstract

This in-depth technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind critical experimental choices, from solvent selection to spectral interpretation, ensuring a robust and self-validating analytical approach. We will explore the theoretical underpinnings of the expected spectrum, present a detailed experimental protocol, and provide a systematic guide to spectral assignment, supported by data tables and visual aids. Every recommendation is grounded in established spectroscopic principles and authoritative sources to uphold the highest standards of scientific integrity.

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement. ¹H NMR spectroscopy stands as a primary and powerful tool for this purpose, offering detailed insights into the molecular framework of a compound. The subject of this guide, 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride (PubChem CID: 47002635), is a small molecule featuring several key functional groups: a primary amine (as a hydrochloride salt), a secondary amide, and a terminal alkyne.[1] Each of these groups imparts distinct and predictable features to the ¹H NMR spectrum.

This guide is designed to serve as a practical and intellectual resource. It will not only instruct on how to acquire and interpret the spectrum but also explain why specific methodologies are chosen, thereby empowering the scientist to approach the characterization with confidence and expertise.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A successful spectral interpretation begins with a theoretically grounded prediction. The structure of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride dictates the number of signals, their chemical shifts (δ), their multiplicities (splitting patterns), and their relative integrations.

The Influence of Functional Groups on Chemical Shift

-

Ammonium (H₃N⁺-) Group: The protonation of the primary amine to form an ammonium salt dramatically influences the electronic environment. The positively charged nitrogen atom is strongly electron-withdrawing, causing protons on the adjacent α-carbon (the -CH₂- group) to be significantly deshielded and thus shifted downfield.[2][3] The three ammonium protons themselves are expected to appear as a broad signal at a high chemical shift, and their exchange with residual water or deuterated solvents can affect their appearance.[4]

-

Amide (-C(O)NH-) Group: The amide proton is typically observed in the range of δ 5-9 ppm. Its chemical shift is sensitive to solvent, temperature, and concentration due to hydrogen bonding.[5] It will couple to adjacent protons, in this case, the propargyl methylene group.

-

Propargyl Group (-CH₂-C≡CH): This group presents two distinct proton environments. The methylene (-CH₂) protons are adjacent to the amide nitrogen, which shifts them downfield. They will be split by the amide proton and, through long-range coupling, by the acetylenic proton. The terminal acetylenic proton (-C≡CH) has a characteristic chemical shift, typically around δ 2-3 ppm. This is more upfield than vinylic protons due to the magnetic anisotropy of the triple bond, which creates a shielding cone along the bond axis.[6][7]

Spin-Spin Coupling: Deciphering Molecular Connectivity

The multiplicity of each signal is governed by the (n+1) rule, where 'n' is the number of equivalent neighboring protons. We anticipate the following key couplings:

-

Amide NH ↔ Propargyl CH₂: A ³J coupling will split the amide proton into a triplet and the propargyl methylene protons into a doublet.

-

Propargyl CH₂ ↔ Acetylenic CH: A long-range ⁴J coupling will further split these signals. The propargyl CH₂ will appear as a doublet of doublets, and the acetylenic CH will be a triplet.

The following diagram illustrates the distinct proton environments within the molecule.

Caption: A logical workflow for the ¹H NMR characterization of the target compound.

Step-by-Step Methodology

A. Solvent Selection: The Critical First Decision

The choice of a deuterated solvent is paramount. [8]For a hydrochloride salt, solubility can be a challenge in non-polar solvents like deuterated chloroform (CDCl₃). While deuterium oxide (D₂O) would readily dissolve the salt, it would lead to the rapid exchange of the N-H protons (both amide and ammonium), causing their signals to disappear from the spectrum. [3]

-

Expert Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the optimal solvent.

-

Causality:

-

Solubility: As a polar aprotic solvent, DMSO-d₆ effectively dissolves most organic salts. [9] 2. Proton Observation: It does not readily exchange with labile N-H protons, allowing for the observation of both the amide and ammonium signals, which are crucial for complete characterization. [3] 3. Reference: The residual proton signal of DMSO-d₅ appears as a quintet around δ 2.50 ppm, providing a convenient internal reference. [8] B. Sample Preparation: Ensuring High-Quality Data

-

Contaminants and particulate matter can severely degrade spectral quality, leading to broad lines and poor resolution. A meticulous preparation technique is essential.

-

Protocol:

-

Weighing: Accurately weigh 10-20 mg of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride into a clean, dry vial. This amount provides a good signal-to-noise ratio without causing issues related to high viscosity. [10] 2. Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. The solvent volume should be sufficient to create a column height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for shimming. [10][11] 3. Filtration (Self-Validation Step): Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution directly into a clean, high-quality NMR tube. This critical step removes any suspended particles, ensuring sharp, well-resolved signals. Do not use cotton wool, as solvents can leach impurities from it.

-

Capping: Cap the NMR tube immediately to prevent moisture absorption from the atmosphere.

-

C. NMR Data Acquisition

While specific parameters depend on the spectrometer, the following provides a standard starting point for a 400 MHz instrument:

-

Experiment: Standard 1D Proton acquisition.

-

Number of Scans (NS): 16 to 64 scans. This is typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds. A sufficient delay ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.

-

Spectral Width (SW): A standard width of ~16 ppm (e.g., from -2 to 14 ppm) is appropriate to capture all signals, including potentially far downfield amide/ammonium protons.

Spectral Analysis and Data Interpretation

Based on the principles outlined in Section 2, we can now predict and assign the signals in the acquired spectrum.

Predicted ¹H NMR Data Summary

The following table summarizes the expected signals for 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride in DMSO-d₆.

| Proton Label | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |

| He (-⁺NH₃) | 3H | broad singlet | 8.5 - 9.5 | - | Strongly deshielded by positive charge; exchange broadening. |

| Hc (-NH-) | 1H | triplet (t) | 8.2 - 8.8 | ³JHc-Hb ≈ 5-6 Hz | Typical amide region; coupling to adjacent CH₂. |

| Hd (-CH₂-N⁺) | 2H | singlet (s) | 3.8 - 4.2 | - | Deshielded by adjacent ammonium group; no adjacent protons to couple with. |

| Hb (-CH₂-C≡) | 2H | doublet of doublets (dd) | 3.9 - 4.3 | ³JHb-Hc ≈ 5-6 Hz, ⁴JHb-Ha ≈ 2.5 Hz | Adjacent to amide N; coupled to both amide Hc and acetylenic Ha. |

| Ha (≡C-H) | 1H | triplet (t) | 3.0 - 3.5 | ⁴JHa-Hb ≈ 2.5 Hz | Characteristic alkyne region; long-range coupling to propargyl CH₂. |

Systematic Interpretation Guide

-

Identify Solvent and Reference: Locate the residual DMSO-d₅ signal at ~δ 2.50 ppm. Use this as a preliminary chemical shift reference.

-

Locate Downfield Exchangeable Protons (δ > 8 ppm): Identify two signals in this region. The broader signal integrating to 3H is the ammonium group (Hₑ). The sharper signal, a triplet integrating to 1H, is the amide proton (Hc). To confirm, add a drop of D₂O to the sample; these signals should diminish or disappear.

-

Assign the Methylene Groups (δ 3.8 - 4.3 ppm): Two signals are expected in this region, each integrating to 2H.

-

The sharp singlet is the α-amino methylene group (Hd), deshielded by the ⁺NH₃ group.

-

The more complex signal, a doublet of doublets, is the propargyl methylene group (Hb). The observed splitting pattern directly validates its connectivity to both the amide proton (Hc) and the acetylenic proton (Ha).

-

-

Assign the Acetylenic Proton (δ ~3.0 ppm): The remaining signal, a triplet integrating to 1H, is the terminal alkyne proton (Ha). The triplet multiplicity confirms its coupling to the two equivalent protons of the propargyl methylene group (Hb).

Conclusion

The ¹H NMR characterization of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is a clear and systematic process when approached with a strong theoretical and practical foundation. The use of DMSO-d₆ as a solvent is critical for observing all relevant protons. The resulting spectrum is highly informative, with each unique proton environment giving rise to a distinct and predictable signal. The downfield shifts of the ammonium and adjacent methylene protons, combined with the characteristic splitting patterns of the amide and propargyl moieties, provide an unambiguous confirmation of the molecular structure. This guide provides the necessary framework for any researcher to confidently perform and interpret this analysis, ensuring data of the highest integrity.

References

Sources

- 1. 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride | C5H9ClN2O | CID 47002635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Propargyl bromide(106-96-7) 1H NMR [m.chemicalbook.com]

- 7. Propargyl alcohol(107-19-7) 1H NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 11. research.reading.ac.uk [research.reading.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride (CAS No: 1221722-25-3). In the dynamic landscape of medicinal chemistry and drug discovery, propargylamine moieties are of significant interest due to their versatile reactivity and presence in numerous biologically active compounds.[1][2] This document is intended to serve as a foundational resource, consolidating available data and providing expert insights into the characterization and handling of this compound.

Due to the limited availability of experimentally derived data in peer-reviewed literature, this guide incorporates a combination of computed properties, information inferred from analogous structures, and proposed experimental protocols. This approach aims to provide a robust starting point for researchers engaging with this molecule.

Chemical Identity and Molecular Structure

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is the hydrochloride salt of a primary amine containing a terminal alkyne functionality. The presence of the amino group, the amide linkage, and the propargyl group bestows upon this molecule a unique combination of physical and chemical characteristics.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-amino-N-(prop-2-yn-1-yl)acetamide;hydrochloride | PubChem[1] |

| CAS Number | 1221722-25-3 | Sigma-Aldrich[3] |

| Molecular Formula | C₅H₉ClN₂O | PubChem[1] |

| Canonical SMILES | C#CCNC(=O)CN.Cl | PubChem[1] |

| InChI | InChI=1S/C5H8N2O.ClH/c1-2-3-7-5(8)4-6;/h1H,3-4,6H2,(H,7,8);1H | PubChem[1] |

| InChIKey | UKMLWGLTMFEAHR-UHFFFAOYSA-N | PubChem[1] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes with explicit positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="CH2", pos="2,0.5!"]; N1 [label="NH", pos="3,0.5!"]; C4 [label="C", pos="4,0!"]; O1 [label="O", pos="4,-0.7!"]; C5 [label="CH2", pos="5,0.5!"]; N2 [label="NH3+", pos="6,0.5!"]; Cl [label="Cl-", pos="7,0!"]; H1[label="H", pos="-0.7,0!"];

// Bonds C1 -- C2 [label="", len=1.2]; C2 -- C3 [label="", len=1.5]; C3 -- N1 [label="", len=1.5]; N1 -- C4 [label="", len=1.4]; C4 -- O1 [label="", len=1.2, style=double]; C4 -- C5 [label="", len=1.5]; C5 -- N2 [label="", len=1.5]; C1 -- H1[label="", len=1.0];

// Triple bond for C1-C2 C1 -- C2 [style=invis]; C1 -- C2 [style=invis]; }

Figure 1: Chemical structure of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride are not extensively reported in the public domain. The following table summarizes key computed and basic properties available from chemical suppliers.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 148.59 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa (predicted) | Not available | |

| logP (predicted) | Not available | |

| Storage Temperature | Room temperature, under inert atmosphere | Sigma-Aldrich[3] |

Proposed Synthesis and Characterization Workflow

Figure 2: Proposed synthetic workflow for 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride.

Proposed Experimental Protocol: Synthesis

Materials:

-

Boc-glycine

-

Propargylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid in Dioxane

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Step 1: Coupling of Boc-glycine and Propargylamine

-

Dissolve Boc-glycine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.

-

Slowly add propargylamine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

Step 2: Deprotection of the Boc Group

-

Dissolve the crude Boc-protected intermediate in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the crude free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

Slowly add a solution of HCl in diethyl ether with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride.

Characterization Workflow

The synthesized compound should be characterized using a suite of analytical techniques to confirm its identity and purity.

Figure 3: Recommended workflow for the characterization of the synthesized product.

Spectroscopic and Chromatographic Data (Predicted and Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are predicted to be in the following regions:

-

Alkyne C-H: A triplet around 2.2-2.5 ppm.

-

Propargyl CH₂: A doublet of doublets or a triplet around 4.0-4.2 ppm, coupled to the alkyne proton and the amide N-H.

-

Amine CH₂: A singlet around 3.3-3.6 ppm.

-

Amide N-H: A broad singlet or triplet around 8.0-8.5 ppm.

-

Ammonium NH₃⁺: A broad singlet at a downfield chemical shift, potentially overlapping with other signals or exchanging with solvent protons.

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the carbon atoms in the molecule:

-

C≡CH: Two signals in the range of 70-85 ppm.

-

Propargyl CH₂: A signal around 28-32 ppm.

-

Amine CH₂: A signal around 40-45 ppm.

-

Amide C=O: A signal in the downfield region, around 168-172 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:

-

N-H stretch (amine salt): A broad band in the region of 2400-3200 cm⁻¹.

-

C≡C-H stretch (alkyne): A sharp, weak to medium band around 3300 cm⁻¹.

-

C≡C stretch (alkyne): A weak band around 2100-2150 cm⁻¹.

-

C=O stretch (amide): A strong band around 1650-1680 cm⁻¹.

-

N-H bend (amide): A band around 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the molecular ion of the free base.

-

[M+H]⁺: Calculated for C₅H₉N₂O⁺ at m/z 113.07.

Chemical Reactivity and Stability

The chemical reactivity of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is dictated by the interplay of its three primary functional groups: the primary amine, the amide, and the terminal alkyne.

-

Amine Group: The primary amine is basic and will readily react with acids to form salts. It can also act as a nucleophile in various reactions, such as alkylation, acylation, and condensation reactions.

-

Amide Group: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions.

-

Alkyne Group: The terminal alkyne is a versatile functional group that can participate in a wide range of reactions, including:

-

Click Chemistry: The terminal alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, making this molecule a valuable building block for bioconjugation and materials science.[6][7]

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.

-

Mannich-type Reactions: Reaction with an aldehyde and a secondary amine to form a substituted propargylamine.

-

Hydration: Conversion of the alkyne to a ketone.

-

The hydrochloride salt form is expected to be a stable, crystalline solid under standard laboratory conditions.[3] It should be stored in a well-sealed container under an inert atmosphere to prevent moisture absorption and potential degradation.

Safety and Handling

Based on available safety data for this compound, it should be handled with appropriate precautions.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem[1]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Refer to the material safety data sheet (MSDS) for complete safety information.

Conclusion

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is a valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and bioconjugation. While comprehensive experimental data is currently limited, this guide provides a thorough compilation of available information and expert-derived insights to facilitate its use in research and development. The proposed synthetic and characterization workflows offer a practical starting point for laboratory investigations. As with any chemical, proper safety precautions should be observed during handling and use.

References

-

PubChem. 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. Available from: [Link]

- Carneiro, A., & Matos, M. J. (2021). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 13(13), 1189-1206.

- Fawcett, F. S. (1950). Acetylene and Carbon Monoxide Chemistry.

- Gadek, T. R., & Tulinsky, J. (1993). Propargylamines: a new class of mechanism-based inhibitors of human leukocyte elastase. Journal of the American Chemical Society, 115(15), 6853-6854.

-

MySkinRecipes. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. Available from: [Link]

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.

- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.

-

MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Available from: [Link]

- Google Patents. Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

Sources

- 1. 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride | C5H9ClN2O | CID 47002635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride [myskinrecipes.com]

- 3. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride | 1221722-25-3 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 6. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride [myskinrecipes.com]

- 7. globalresearchonline.net [globalresearchonline.net]

Technical Guide: Solubility Profiling of 2-amino-N-(prop-2-yn-1-yl)acetamide Hydrochloride for Pharmaceutical Research

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation, and ultimate therapeutic efficacy.[1][2][3][4] This guide provides a comprehensive technical framework for characterizing the solubility of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride (CAS: 1221722-25-3), a key intermediate in pharmaceutical research.[5][6] As public data on this specific compound is not available, this document serves as a predictive guide and a practical manual. It outlines the theoretical principles governing its solubility based on its molecular structure, presents a strategic approach for solvent screening, and provides a detailed, authoritative protocol for experimental solubility determination using the equilibrium shake-flask method, consistent with international standards such as the OECD 105 guideline.[7][8][9]

Introduction to the Compound and the Importance of Solubility

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is a chemical intermediate used in the synthesis of novel compounds for drug discovery, particularly in neurology and oncology.[5][6] Its structure features three key functional groups that dictate its physicochemical behavior:

-

Primary Amine Hydrochloride: An ionic salt group that is highly polar and designed to significantly enhance aqueous solubility.[1]

-

Amide Linkage: A polar group capable of acting as both a hydrogen bond donor and acceptor.

-

Terminal Alkyne (Propargyl group): A non-polar hydrocarbon moiety that contributes some hydrophobic character and serves as a functional handle for "click chemistry" reactions.[5]

Understanding the solubility of this molecule is paramount. Poor aqueous solubility is a primary reason for the failure of promising drug candidates, leading to low and erratic absorption, insufficient concentration at the target site, and formulation difficulties.[3][4][10] Therefore, a thorough solubility profile is the foundational dataset for any rational drug development program.

Theoretical Principles & Predicted Solubility Profile

The guiding principle of solubility is "like dissolves like."[1] The overall solubility of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride will be a balance between its highly polar, ionic hydrochloride salt and its less polar organic scaffold.

Prediction:

-

High Solubility in Polar Protic Solvents: Due to the ionic nature of the hydrochloride and the hydrogen bonding capacity of the amide, the compound is expected to be highly soluble in water, methanol, and ethanol.

-

Moderate to Low Solubility in Polar Aprotic Solvents: Solvents like Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) can dissolve the compound by interacting with its dipole, but less effectively than protic solvents that can solvate the chloride ion and protonate the amine.

-

Very Low to Insoluble in Non-Polar Solvents: The compound's polarity will make it poorly soluble in non-polar solvents such as toluene, hexane, and dichloromethane.

To systematically evaluate this, a screening study using a range of solvents is recommended. The following table provides a suggested list of solvents, categorized by their properties, to build a comprehensive solubility profile.

| Solvent | Class | Dielectric Constant (ε at 25°C) | Rationale for Inclusion |

| Water (pH 7.0) | Polar Protic | 80.1 | The most critical solvent for biological relevance.[11] |

| Methanol (MeOH) | Polar Protic | 32.7 | A common polar organic solvent used in synthesis and formulation.[11] |

| Ethanol (EtOH) | Polar Protic | 24.5 | Often used in formulations; slightly less polar than methanol.[11] |

| Isopropanol (IPA) | Polar Protic | 19.9 | Represents a further decrease in polarity within protic solvents.[11] |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | A common solvent in chromatography and analysis.[11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | A powerful aprotic solvent used to create high-concentration stock solutions.[11] |

| Acetone | Polar Aprotic | 20.7 | A common laboratory solvent with intermediate polarity.[11] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | A less polar ether-based solvent.[12] |

| Dichloromethane (DCM) | Non-Polar | 8.9 | A common non-polar solvent for organic synthesis.[11] |

| Toluene | Non-Polar | 2.4 | An aromatic, non-polar solvent.[11] |

| Hexane | Non-Polar | 1.9 | A classic aliphatic, non-polar solvent.[11] |

Experimental Protocol: Equilibrium Solubility Determination

To obtain definitive, quantitative solubility data, the Shake-Flask Method is the gold standard.[13][14] This method determines the thermodynamic equilibrium solubility, which is the saturation concentration of the compound in a solvent at a specific temperature. The following protocol is adapted from the OECD Guideline 105 and best practices for pharmaceutical development.[7][13][15][16]

Materials and Equipment

-

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride (solid powder)

-

Selected solvents (analytical grade or higher)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Analytical balance

-

Orbital shaker with temperature control (e.g., set to 25 °C or 37 °C)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation has been achieved. A starting point of ~10 mg of solid in 2 mL of solvent is common.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[13]

-

Phase Separation: After equilibration, let the vials stand undisturbed in a temperature-controlled bath for at least 24 hours to allow undissolved solids to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any remaining microscopic particles. Causality Note: The first few drops from the filter should be discarded to prevent errors from drug adsorption onto the filter membrane.

-

Dilution: If necessary, accurately dilute the filtered sample with the appropriate mobile phase or solvent to bring its concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the sample using a validated HPLC-UV or LC-MS method. Calculate the concentration by comparing the instrument response to a standard curve prepared from the same compound.

-

Calculation: The solubility (S) is calculated using the formula:

-

S (mg/mL) = (Concentration from analysis) × (Dilution factor)

-

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination workflow.

Key Factors Influencing Solubility

For an ionizable compound like an amine hydrochloride, several factors can dramatically alter solubility.

-

pH: The solubility of this compound will be highly pH-dependent. At low pH (e.g., pH 1-5), the primary amine will be fully protonated (R-NH3+), maximizing its interaction with water and leading to higher solubility. As the pH increases towards and above the pKa of the amine, it will deprotonate to the neutral free base (R-NH2), which is significantly less polar and will likely precipitate from an aqueous solution. It is standard practice to measure solubility in buffers mimicking physiological conditions, such as pH 1.2 (stomach), pH 4.5, and pH 6.8 (intestine).[13]

-

Temperature: Most dissolution processes are endothermic, meaning solubility generally increases with temperature.[1][2] Performing studies at both room temperature (25 °C) and physiological temperature (37 °C) is recommended.

-

Solid State Form: The crystalline form (polymorph) of the solid can impact solubility. Different crystal lattices have different energies, which can lead to variations in measured solubility. It is important to characterize the solid form used in the experiment.

Conclusion

While published data for 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is unavailable, a robust solubility profile can be generated through a systematic and principled approach. Based on its structure as a hydrochloride salt, it is predicted to be highly soluble in aqueous and polar protic solvents. This guide provides the theoretical foundation and a detailed, authoritative experimental protocol (the Shake-Flask method) for researchers to accurately determine its solubility across a range of relevant pharmaceutical solvents and conditions. This data is a non-negotiable first step in assessing the compound's potential and guiding its future development.

References

-

Test No. 105: Water Solubility. OECD. [Link]

-

Test No. 105: Water Solubility. OECD iLibrary. [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

-

Solubility & Dissolution. PharmDecks. [Link]

-

OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

-

Biochemistry, Dissolution and Solubility. NCBI Bookshelf - NIH. [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Galenica. [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

-

OECD 105. Phytosafe. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

-

Dielectric Constants of Common Solvents. Scribd. [Link]

-

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. PubChem. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. MySkinRecipes. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

-

Solvent Physical Properties. University of Wisconsin-Madison. [Link]

-

2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride - Product Description. MySkinRecipes. [Link]

-

Dielectric Constant of Common solvents. Jordan, R. F. [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

2-amino-n-(prop-2-yn-1-yl)acetamide hydrochloride. PubChemLite. [Link]

-

Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Cheméo. [Link]

-

2-cyano-N-(prop-2-en-1-yl)acetamide. PubChem. [Link]

Sources

- 1. pharmdecks.com [pharmdecks.com]

- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride [myskinrecipes.com]

- 6. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride [myskinrecipes.com]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. ucd.ie [ucd.ie]

- 11. Solvent Physical Properties [people.chem.umass.edu]

- 12. scribd.com [scribd.com]

- 13. who.int [who.int]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Phytosafe [phytosafe.com]

An In-Depth Technical Guide to 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride (CAS 1221722-25-3)

Introduction

2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride, registered under CAS number 1221722-25-3, is a specialized chemical reagent that has garnered significant attention in the fields of chemical biology and proteomics. Also known by synonyms such as 2-amino-N-(prop-2-ynyl)acetamide hydrochloride and glycine propargyl amide (GPA), this compound is a bifunctional molecule featuring a primary amine, an amide linkage, and a terminal alkyne group. This unique combination of functional groups makes it an invaluable tool for researchers, particularly in the structural analysis of proteins and as a versatile intermediate in the synthesis of complex molecules for drug discovery.[1][2][3]

This technical guide provides a comprehensive overview of the properties, synthesis, and, most notably, the state-of-the-art applications of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research. The key properties of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1221722-25-3 | [4] |

| Molecular Formula | C₅H₉ClN₂O | [4] |

| Molecular Weight | 148.59 g/mol | [4] |

| IUPAC Name | 2-amino-N-prop-2-ynylacetamide;hydrochloride | [4] |

| Synonyms | 2-amino-N-(prop-2-ynyl)acetamide hydrochloride, Glycine propargyl amide (GPA) hydrochloride | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

Core Applications in Scientific Research

The utility of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride stems from its unique trifunctional structure, which enables its application in two major areas: structural proteomics and as a synthetic intermediate.

Enrichable Protein Footprinting for Structural Proteomics

A groundbreaking application of this compound is in the field of structural proteomics, specifically in a technique known as protein footprinting. This method is employed to study the higher-order structure and conformational changes of proteins.[5] The compound, in its free base form (glycine propargyl amide or GPA), is a key reagent in an advanced covalent labeling system known as EDC/GPA.

This technique is an evolution of the established EDC/GEE (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/glycine ethyl ester) method, which targets solvent-accessible aspartate and glutamate residues on a protein's surface. The EDC/GPA method offers a significant advantage due to the presence of the propargyl group. This terminal alkyne allows for the subsequent attachment of reporter molecules, such as biotin or fluorescent dyes, via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This "clickable" functionality enables the enrichment of labeled peptides, significantly enhancing the sensitivity and coverage of mass spectrometry-based analysis.[5]

The causality behind this experimental choice lies in the need for a robust and efficient method to isolate and identify the modified protein fragments from a complex mixture. The bioorthogonal nature of the click chemistry reaction ensures that the labeling is highly specific and does not interfere with biological systems.

Experimental Workflow: EDC/GPA Protein Footprinting

The following diagram illustrates the workflow for an enrichable protein footprinting experiment using 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride.

Caption: Workflow for EDC/GPA-based enrichable protein footprinting.

Detailed Experimental Protocol: EDC/GPA Labeling and Enrichment

This protocol provides a self-validating system for the covalent labeling and enrichment of solvent-accessible carboxyl groups on a protein.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride (CAS 1221722-25-3)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Quenching solution (e.g., 1 M ammonium acetate)

-

Protease (e.g., Trypsin)

-

Azido-biotin with a photocleavable linker

-

Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA) for the CuAAC reaction

-

Streptavidin-coated magnetic beads

-

Wash buffers and elution buffer

-

Mass spectrometer

Procedure:

-

Protein Labeling:

-

Prepare a stock solution of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride and EDC in water.

-

To your protein sample (typically at a concentration of 1-10 µM), add the 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride solution to a final concentration of approximately 200 mM.

-

Initiate the labeling reaction by adding the EDC solution to a final concentration of around 50 mM.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 15-30 minutes). The reaction time can be optimized to control the extent of labeling.

-

Quench the reaction by adding the quenching solution.

-

-

Proteolytic Digestion:

-

Denature, reduce, and alkylate the labeled protein sample using standard proteomics protocols.

-

Digest the protein with a suitable protease, such as trypsin, overnight at 37°C.

-

-

Click Chemistry (Biotinylation):

-

To the peptide mixture, add the CuAAC reaction cocktail containing azido-biotin, copper(II) sulfate, a reducing agent, and a copper chelator.

-

Incubate the reaction at room temperature to allow for the covalent attachment of biotin to the alkyne-modified peptides.

-

-

Enrichment of Labeled Peptides:

-

Incubate the biotinylated peptide mixture with streptavidin-coated magnetic beads to capture the labeled peptides.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the captured peptides from the beads. If a photocleavable linker was used, this can be achieved by exposure to UV light.[5]

-

-

Mass Spectrometry Analysis:

-

Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sites of modification.

-

Intermediate for Pharmaceutical and Bioconjugate Synthesis

Beyond proteomics, 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride serves as a valuable building block in organic synthesis. Its primary amine can be readily functionalized, while the terminal alkyne provides a handle for click chemistry. This dual functionality makes it a key intermediate in the synthesis of:

-

Potential Therapeutics: It is used in the development of novel compounds targeting a range of diseases, including neurological disorders and cancer.[1][2]

-

Bioconjugates and Probes: The alkyne group facilitates the conjugation of this molecule to other biomolecules or reporter tags, aiding in the creation of probes for biochemical and cellular studies.[1][6]

Logical Relationship: Synthetic Utility

The following diagram illustrates the synthetic versatility of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride.

Caption: Synthetic pathways enabled by the functional groups of the title compound.

Synthesis

While detailed, peer-reviewed synthesis protocols for 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride are not widely published, a general and logical synthetic route can be proposed based on standard amide bond formation reactions.

Generalized Synthetic Protocol:

A plausible synthetic approach involves the coupling of a protected glycine derivative with propargylamine, followed by deprotection.

-

Protection of Glycine: The amino group of glycine is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent self-reaction.

-

Amide Bond Formation: The carboxyl group of Boc-glycine is activated, for example, with a carbodiimide coupling reagent like dicyclohexylcarbodiimide (DCC) or EDC, and then reacted with propargylamine to form the amide bond.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) to yield the final product, 2-amino-N-(prop-2-yn-1-yl)acetamide, which is then isolated as its hydrochloride salt.

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride.

-

Hazard Statements: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride (CAS 1221722-25-3) is a highly versatile and enabling chemical tool for the modern life sciences researcher. Its primary application in enrichable protein footprinting offers a powerful method for elucidating protein structure and dynamics, a critical aspect of understanding biological function and disease. Furthermore, its utility as a synthetic intermediate in drug discovery and bioconjugation highlights its broader importance in the development of new therapeutics and research probes. As research in these areas continues to advance, the demand for and applications of this specialized reagent are likely to expand.

References

-

PubChem. 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. Available at: [Link]

-

MySkinRecipes. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. Available at: [Link]

-

MySkinRecipes. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. Available at: [Link]

-

Wolfer, J. D., Minkoff, B. B., Burch, H. L., & Sussman, M. R. (2024). Enrichable Protein Footprinting for Structural Proteomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Zhang, J., et al. (2013). Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. Journal of the American Society for Mass Spectrometry, 24(2), 248–258. Available at: [Link]

-

Molbase. Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. Available at: [Link]

-

MySkinRecipes. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. Available at: [Link]

Sources

- 1. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride [myskinrecipes.com]

- 2. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride [myskinrecipes.com]

- 3. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride | 1221722-25-3 [sigmaaldrich.com]

- 4. 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride | C5H9ClN2O | CID 47002635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride [myskinrecipes.com]

structural analysis of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride

An In-depth Technical Guide to the Structural Analysis of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride

Introduction

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is a fascinating small molecule that holds significant potential for researchers, scientists, and drug development professionals. Its structure is characterized by the presence of several key functional groups: a primary amine, a secondary amide, and a terminal alkyne. This combination makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents targeting neurological disorders and cancer.[1] The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications.

A thorough understanding of the three-dimensional structure of this molecule is paramount for predicting its reactivity, understanding its interactions with biological targets, and ensuring its quality and stability in any application. This guide provides a comprehensive overview of the methodologies and expected outcomes for the complete structural elucidation of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride, leveraging a multi-technique approach to ensure scientific integrity and trustworthiness.

Molecular Structure Overview

The fundamental identity of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is defined by its molecular formula, C5H9ClN2O, and its unique arrangement of atoms.[2] The core of the molecule is an acetamide backbone, with a propargyl group (prop-2-yn-1-yl) attached to the amide nitrogen and an amino group at the alpha-carbon. The hydrochloride salt form indicates that the primary amino group is protonated.

| Property | Value | Source |

| Molecular Formula | C5H9ClN2O | PubChem[2] |

| Molecular Weight | 148.59 g/mol | PubChem[2] |

| IUPAC Name | 2-amino-N-prop-2-ynylacetamide;hydrochloride | PubChem[2] |

| CAS Number | 1221722-25-3 | Sigma-Aldrich |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368"];// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N1 [label="N"]; C4 [label="C"]; O1 [label="O"]; C5 [label="C"]; N2 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; Cl [label="Cl⁻"]; H9 [label="H⁺"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0.5!"]; N1 [pos="3,0!"]; C4 [pos="4,0.5!"]; O1 [pos="4.5,1.2!"]; C5 [pos="5,-0.2!"]; N2 [pos="6,0.2!"]; H1[pos="-0.5,0.5!"]; H2[pos="2.2,1.2!"]; H3[pos="2.5,-0.2!"]; H4[pos="3.2,-0.7!"]; H5[pos="5.2,-1!"]; H6[pos="4.5,-0.5!"]; H7 [pos="6.5,0!"]; H8 [pos="6.2,1!"]; Cl [pos="7.5,0!"]; H9 [pos="6.8,0.5!"];

// Bonds C1 -- C2 [label="≡"]; C2 -- C3; C3 -- N1; N1 -- C4; C4 -- O1 [label="="]; C4 -- C5; C5 -- N2; C1 -- H1; C3 -- H2; C3 -- H3; N1 -- H4; C5 -- H5; C5 -- H6; N2 -- H7; N2 -- H8; N2 -- H9 [style=dashed];

}

Caption: 2D structure of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride.

Crystallographic Analysis: The Definitive 3D Structure

Rationale: Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, as well as intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state. For a hydrochloride salt, SC-XRD can unequivocally identify the protonated site and visualize the hydrogen bonding network involving the chloride anion.

Experimental Protocol (Hypothetical):

-

Crystal Growth:

-

Dissolve 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality for X-ray diffraction.

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between observed and calculated structure factors.

-

Expected Insights:

-

Confirmation of Connectivity: Unambiguous confirmation of the covalent bonding framework.

-

Molecular Conformation: Determination of the preferred conformation of the molecule in the solid state, including the torsion angles around the C-C and C-N single bonds.

-

Stereochemistry: Although this molecule is achiral, any chiral derivatives would have their absolute stereochemistry determined.

-

Intermolecular Interactions: Detailed mapping of hydrogen bonds between the protonated amine, the amide N-H, and the chloride anion, as well as other potential non-covalent interactions that dictate the crystal packing.

Spectroscopic Analysis: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. Two-dimensional (2D) NMR techniques are then used to piece together the complete molecular structure.

¹H NMR (Predictive Analysis):

-

Amine Protons (-NH3+): A broad singlet is expected in the range of 7.5-8.5 ppm, due to proton exchange and quadrupolar broadening from the nitrogen atom. The integration should correspond to three protons.

-

Amide Proton (-NH-): A triplet is anticipated around 8.0-9.0 ppm, arising from coupling with the adjacent CH2 group.

-

Alkyne Proton (≡C-H): A triplet is expected around 2.5-3.0 ppm, due to long-range coupling with the propargyl CH2 group.

-

Propargyl Methylene Protons (-CH2-C≡): A doublet of doublets is predicted around 4.0-4.2 ppm, resulting from coupling to the amide proton and the alkyne proton.

-

Alpha-Carbon Methylene Protons (-CH2-NH3+): A singlet is expected around 3.5-3.8 ppm.

¹³C NMR (Predictive Analysis):

-

Carbonyl Carbon (C=O): A signal is expected in the range of 165-175 ppm.

-

Alkyne Carbons (C≡C): Two signals are anticipated between 70-85 ppm.

-

Alpha-Carbon (-CH2-NH3+): A signal is expected around 40-45 ppm.

-

Propargyl Methylene Carbon (-CH2-C≡): A signal is predicted in the range of 28-35 ppm.

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and interpret the spectra to assign all proton and carbon signals and confirm the molecular structure.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Predictive Analysis:

-

N-H Stretch (Amine Salt): A broad absorption band is expected in the range of 2800-3200 cm⁻¹.

-

N-H Stretch (Amide): A moderate absorption band around 3300-3500 cm⁻¹.

-

C≡C-H Stretch (Alkyne): A sharp, strong absorption band is anticipated near 3300 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak to medium absorption band is expected around 2100-2150 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band is predicted in the range of 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): A medium absorption band is expected around 1550-1640 cm⁻¹.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Predictive Analysis:

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the expected [M+H]⁺ ion for the free base (C5H8N2O) would be observed at m/z 113.0709. The PubChem database predicts this value.[3]

-

Fragmentation: Common fragmentation pathways could include the loss of the amino group, cleavage of the amide bond, or rearrangements involving the propargyl group.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 113.07094 |

| [M+Na]⁺ | 135.05288 |

| [M+K]⁺ | 151.02682 |

| (Data sourced from PubChem)[3] |

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer's ion source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode using an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Integrated Structural Elucidation

The true power of structural analysis lies in the integration of data from multiple techniques. While each method provides valuable pieces of the puzzle, their combination provides a self-validating and comprehensive picture of the molecule's structure.

Caption: Integrated workflow for complete structural confirmation.

Summary of Expected Analytical Data

| Technique | Expected Key Data |

| ¹H NMR | Signals for NH3+, NH, ≡C-H, -CH2-C≡, and -CH2-NH3+ protons with predicted chemical shifts and multiplicities. |

| ¹³C NMR | Signals for C=O, C≡C, -CH2-NH3+, and -CH2-C≡ carbons at their expected chemical shifts. |

| IR | Characteristic absorption bands for N-H (amine salt and amide), C≡C-H, C≡C, and C=O functional groups. |

| HRMS (ESI+) | [M+H]⁺ ion for the free base at m/z ≈ 113.0709. |

| SC-XRD | Precise bond lengths, bond angles, and visualization of the hydrogen bonding network involving the chloride ion. |

Conclusion

The requires a synergistic application of crystallographic and spectroscopic techniques. This guide has outlined a robust, multi-faceted approach that ensures a comprehensive and unambiguous elucidation of its molecular structure. By integrating the definitive 3D information from X-ray crystallography with the detailed connectivity and functional group data from NMR, IR, and mass spectrometry, researchers can proceed with confidence in using this versatile molecule for their scientific endeavors. This rigorous characterization is the bedrock upon which reliable and reproducible research in drug discovery and materials science is built.

References

-

PubChem. 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound N-(2-Methylpropyl)acetamide (FDB012501). FooDB. [Link]

-

ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. [Link]

-

PubChemLite. 2-amino-n-(prop-2-yn-1-yl)acetamide hydrochloride. PubChemLite. [Link]

-

MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

-

ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... ResearchGate. [Link]

-

PubMed. 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. National Center for Biotechnology Information. [Link]

-

PubChem. 2-cyano-N-(prop-2-en-1-yl)acetamide. National Center for Biotechnology Information. [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

MDPI. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

-

Chemistry Stack Exchange. Prop-2-yn-1-ol NMR spectrum differences. Stack Exchange. [Link]

-

ResearchGate. 1 H NMR spectra of 2-amino-2 0.... ResearchGate. [Link]

-

PubChem. N,N-bis(prop-2-en-1-yl)acetamide. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information for. Royal Society of Chemistry. [Link]

-

MySkinRecipes. 2-Amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. MySkinRecipes. [Link]

-

SpectraBase. Acetamide, N-propyl-N-undecyl- - Optional[Vapor Phase IR] - Spectrum. Wiley. [Link]

-

NIST WebBook. Acetamide, 2-amino-. National Institute of Standards and Technology. [Link]

-

SpectraBase. 2-Amino-N-prop-2-enyl-3-pyridinecarboxamide - Optional[13C NMR] - Chemical Shifts. Wiley. [Link]

Sources

A Technical Guide to 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride, a key bifunctional linker for researchers engaged in bioconjugation, drug discovery, and diagnostics development. We will explore its chemical properties, commercial sourcing, quality considerations, and detailed application protocols, with a focus on its role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Chemical Identity & Properties